HISTIDINE, L-, [CARBOXYL-14C]
Description
Definition and Molecular Characterization
L-Histidine labeled with carbon-14 at the carboxyl position is a radiolabeled form of the essential amino acid L-histidine, characterized by the specific incorporation of the radioactive carbon-14 isotope into the carboxyl functional group. This compound is extensively utilized in biochemical research to trace metabolic pathways and protein synthesis due to its unique labeling with carbon-14. The molecular structure maintains the fundamental characteristics of L-histidine, featuring an amino group, a carboxyl group containing the radioactive carbon isotope, and the distinctive imidazole side chain that defines histidine's unique biochemical properties.
The systematic chemical name for this compound is (2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid with carbon-14 incorporation at the carboxyl carbon position. The compound possesses a molecular formula of C₅¹⁴CH₉N₃O₂, where the ¹⁴C designation indicates the position of the radioactive carbon isotope. This specific isotopic labeling allows researchers to track the fate of the carboxyl carbon throughout various biochemical processes while maintaining the native chemical and biological properties of the parent amino acid.
The molecular weight of the radiolabeled compound is 157.149 grams per mole, with a monoisotopic mass of 157.072719. The presence of the carbon-14 isotope increases the molecular weight compared to the unlabeled L-histidine, which has a molecular weight of 155.1546 grams per mole. This mass difference, while minimal, is sufficient for analytical detection and quantification using appropriate radiochemical measurement techniques.
Historical Development of Carboxyl-14C Labeling Techniques
The development of carbon-14 labeling techniques has its roots in the groundbreaking discovery of the radioactive carbon isotope by Martin Kamen and Sam Ruben on February 27, 1940, at the Lawrence Berkeley National Laboratory. This discovery provided researchers with an invaluable tool for tracing carbon atoms through biological systems, fundamentally revolutionizing the field of biochemical research. The initial recognition of carbon-14's potential came from Melvin Calvin, who utilized carbon-14 dioxide to determine how plants utilize carbon dioxide in photosynthesis, earning him the Nobel Prize for this work.
The specific application of carbon-14 labeling to amino acids, including histidine, emerged as a natural extension of these early discoveries. The rationale for selecting carbon-14 over other radioisotopes lies in its ability to successfully substitute for a particular carbon-12 atom in a molecule while producing a chemically identical analogue. This substitution allows researchers to trace the fate of specific molecular components in biological systems without altering the fundamental chemical properties of the compound.
The production of carbon-14 for research applications involves continuous bombardment of an aluminum nitride target with neutrons in a nuclear reactor, utilizing a flux of 12 × 10¹⁴ neutrons per square centimeter per second. This transformation process requires approximately two years to ultimately provide carbon-14 labeled barium carbonate at a specific activity of 50-60 millicuries per millimole. Barium carbon-14 carbonate serves as the primary carbon-14 labeling source and is subsequently converted to carbon-14 dioxide, which can be reacted to generate various aromatic and aliphatic compounds.
The development of late-stage carbon-14 labeling techniques has provided new avenues to rapidly access carbon-14 labeled biologically relevant compounds. These advanced methodologies have overcome many of the historical limitations associated with traditional carbon-14 incorporation methods, enabling more efficient and cost-effective production of radiolabeled compounds. The emergence of these techniques has particular significance for amino acid labeling, as it allows for selective incorporation of the radioactive isotope at specific positions within the molecular structure.
Radiochemical Significance in Biochemical Research
The radiochemical significance of L-histidine labeled with carbon-14 at the carboxyl position extends across multiple domains of biochemical research, providing researchers with a powerful tool for investigating fundamental biological processes. The compound serves as an essential tracer for studying histidine degradation rates in both normal and pathological conditions, as demonstrated in studies involving normal and chronically uremic subjects. These investigations have revealed that histidine degradation rates can be effectively monitored through the measurement of carbon-14 dioxide expiration following administration of the radiolabeled compound.
Research utilizing carbon-14 labeled histidine has provided crucial insights into metabolic regulation mechanisms. Studies have shown that expiration of carbon-14 dioxide falls significantly with histidine-deficient diets and increases with histidine-replete diets, indicating the compound's utility in assessing amino acid metabolism under varying nutritional conditions. These findings demonstrate the compound's value in understanding how dietary histidine availability influences overall amino acid catabolism and metabolic homeostasis.
The application of carbon-14 labeled histidine extends to cellular transport studies, where researchers have characterized uptake mechanisms in various biological systems. Investigations using the radiolabeled compound have revealed that histidine uptake can be characterized by specific saturation constants, with values ranging from 12.8 to 78.6 nanomoles for certain biological systems. These studies have demonstrated that carbon-14 labeled histidine uptake provides valuable information about transport kinetics and cellular metabolism that cannot be obtained through other analytical methods.
In enzyme kinetics research, carbon-14 labeled histidine has proven invaluable for determining binding constants and characterizing protein-ligand interactions. Recent studies have utilized the compound to investigate the binding between deoxyribozymes and histidine, revealing binding constants of approximately 1.0 × 10³ reciprocal molarity through direct quantification using liquid scintillation counting. These applications demonstrate the compound's precision in quantifying molecular interactions at the cellular and subcellular levels.
Structural Relationship to Non-labeled L-Histidine
The structural relationship between carbon-14 labeled L-histidine and its non-labeled counterpart is characterized by complete chemical identity except for the isotopic composition of the carboxyl carbon. L-histidine is an essential amino acid that contains an alpha-amino group, a carboxylic acid group, and an imidazole side chain, classifying it as a positively charged amino acid at physiological conditions. The incorporation of carbon-14 into the carboxyl position maintains all these fundamental structural features while adding the radiochemical properties necessary for tracking and quantification.
The imidazole side chain, which remains unchanged in the labeled compound, plays a crucial role in the amino acid's biological functions. This side chain is partially protonated under physiological conditions and contributes to histidine's classification as a positively charged amino acid. The acid-base properties of the imidazole side chain are particularly relevant to catalytic mechanisms in enzymes, where the basic nitrogen of histidine abstracts protons from serine, threonine, or cysteine residues to activate them as nucleophiles.
The tautomerism and acid-base properties of the imidazole side chain have been extensively characterized using nitrogen-15 nuclear magnetic resonance spectroscopy. These studies have revealed that the chemical shifts of the two nitrogen atoms are similar, approximately 200 parts per million relative to nitric acid, with the nitrogen-1 hydrogen tautomer being preferred, possibly due to hydrogen bonding interactions with the neighboring ammonium group. This structural information applies equally to both labeled and unlabeled forms of histidine, confirming that the radioisotopic substitution does not alter the fundamental electronic properties of the molecule.
The biosynthetic pathway of L-histidine involves eight gene products and occurs in ten distinct steps, beginning with phosphoribosyl pyrophosphate and proceeding through multiple enzymatic transformations. The final product of this biosynthetic pathway is L-histidine, which serves as the precursor for the carbon-14 labeled variant. The labeling process typically involves fermentation using genetically engineered microorganisms such as Escherichia coli that have been optimized for high yield production.
| Structural Feature | Non-labeled L-Histidine | Carbon-14 Labeled L-Histidine | Impact of Labeling |
|---|---|---|---|
| Molecular Weight | 155.1546 g/mol | 157.149 g/mol | Minimal increase |
| Imidazole Ring | Unchanged | Unchanged | No structural impact |
| Amino Group | Standard | Standard | No functional change |
| Carboxyl Group | ¹²C-COOH | ¹⁴C-COOH | Isotopic substitution only |
| Biological Activity | Native | Native | Preserved function |
Properties
CAS No. |
10413-69-1 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
157.149 |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i5+2 |
InChI Key |
HNDVDQJCIGZPNO-YDUYVQCESA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
Synonyms |
HISTIDINE, L-, [CARBOXYL-14C] |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Isotope Exchange and Precursor Utilization
The carboxyl group of histidine can be selectively labeled with ¹⁴C through strategic precursor selection and reaction design. In one approach, [carboxyl-¹⁴C]-L-histidine is synthesized by incorporating ¹⁴C-labeled carbon dioxide (¹⁴CO₂) during the chemical synthesis of the amino acid. For instance, the Strecker amino acid synthesis—a classical method for generating α-amino acids—can be adapted by substituting ¹⁴CO₂ for unlabeled carbon dioxide in the hydrolysis of an intermediate aminonitrile. This method ensures that the ¹⁴C isotope is exclusively incorporated into the carboxyl carbon.
A more specialized technique involves the use of ¹⁴C-labeled glycine as a precursor. Glycine, labeled at the carboxyl position, can undergo elongation via enzymatic or chemical steps to form the histidine skeleton. However, this route requires precise control over reaction conditions to prevent isotopic dilution or scrambling.
Biosynthetic Methods Using Microbial Systems
Microbial biosynthesis offers a scalable alternative for producing [carboxyl-¹⁴C]-L-histidine. Certain bacterial strains, such as Escherichia coli mutants engineered for histidine auxotrophy, can assimilate ¹⁴C-labeled bicarbonate (H¹⁴CO₃⁻) into the carboxyl group of histidine through the histidine biosynthetic pathway. The key enzyme, histidinol dehydrogenase, catalyzes the final oxidation step, introducing the carboxyl group with high fidelity. Reported yields for microbial systems range from 10–30% isotopic incorporation, depending on the strain and culture conditions.
Radiochemical Synthesis and Purification
Radiolabeling via N-Acetyl Derivative Resolution
A patent by AU778206B2 details a method for resolving racemic N-acetyl-D,L-histidine using recombinant deacetylases, which selectively hydrolyze the N-acetyl-L enantiomer. By starting with N-acetyl-D,L-[carboxyl-¹⁴C]-histidine, this enzymatic resolution yields L-[carboxyl-¹⁴C]-histidine with >99% enantiomeric purity (Table 1). The process operates at substrate concentrations up to 500 mM, achieving space-time yields of 483 mg·g⁻¹·h⁻¹.
Table 1: Enzymatic Resolution of N-Acetyl-D,L-[carboxyl-¹⁴C]-Histidine
| Substrate Concentration (mM) | Conversion (%) | Space-Time Yield (mg·g⁻¹·h⁻¹) |
|---|---|---|
| 10 | 100 | 39 |
| 500 | 66 | 483 |
Chromatographic Purification Techniques
Post-synthesis purification is critical to remove unreacted precursors and isotopic byproducts. Preparative thin-layer chromatography (TLC) on silica gel, as described in the synthesis of ¹⁴C-labeled thyrotropin-releasing hormone, effectively isolates [carboxyl-¹⁴C]-L-histidine with radiochemical purity >95%. High-performance liquid chromatography (HPLC) using ion-exchange columns (e.g., Spherisorb SAX) further refines the product, particularly when coupled with radiometric detection.
Analytical Validation of ¹⁴C Incorporation
Radiometric and Spectroscopic Analysis
Quantification of ¹⁴C incorporation is routinely performed via liquid scintillation counting (LSC), with specific activities for [carboxyl-¹⁴C]-L-histidine typically ranging from 0.23–5.0 MBq·mmol⁻¹. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C-NMR, complements radiometric data by verifying the positional integrity of the label. For example, studies on α-¹³C-histidine confirm that decarboxylation assays retain isotopic specificity, a principle extendable to ¹⁴C-labeled analogs.
Chiral Purity Assessment
Chiral HPLC using columns such as Chirex® Penicillamine resolves L- and D-histidine enantiomers, ensuring that radiolabeled products meet enantiomeric purity standards (>99% L-form). Elution profiles under isocratic conditions (2 mM CuSO₄, 10% methanol) show baseline separation, with L-histidine eluting at 17 min and D-histidine at 21 min.
Comparative Evaluation of Synthetic Routes
Yield and Specific Activity
Chemical synthesis routes generally offer higher specific activities (up to 5.0 MBq·mmol⁻¹) but require multistep protocols that risk isotopic dilution. In contrast, enzymatic resolutions provide moderate specific activities (0.23–2.6 MBq·mmol⁻¹) with superior enantiomeric purity and scalability. Microbial biosynthesis, while less commonly reported, balances yield and cost-effectiveness for large-scale production.
Operational Considerations
Isotope exchange methods demand anhydrous, deuterated solvents to minimize protonation, increasing operational complexity. Enzymatic approaches, however, function optimally in aqueous buffers at near-physiological pH (7.5–8.0), enhancing practicality for laboratory settings.
Applications and Implications in Biomedical Research
The availability of [carboxyl-¹⁴C]-L-histidine enables precise tracking of histidine metabolism in vivo, particularly in studies of histamine biosynthesis and protein turnover. For example, radio-HPLC analyses of ¹⁴C-histidine incorporation into murine serum albumin demonstrated a half-life of 2.7 days, aligning with prior pharmacokinetic models .
Chemical Reactions Analysis
Types of Reactions
L-histidine undergoes various chemical reactions, including:
Oxidation: L-histidine can be oxidized to form urocanic acid, which is further degraded in the histidine degradation pathway.
Reduction: Reduction reactions involving L-histidine are less common but can occur under specific conditions.
Substitution: The imidazole ring of L-histidine can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as alkyl halides can react with the imidazole ring of histidine.
Major Products
Oxidation: Urocanic acid and other intermediates in the histidine degradation pathway.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Neurobiology
Synthesis of Neuroactive Peptides
L-Histidine is a precursor for histamine, an important neurotransmitter involved in various physiological processes. Studies have shown that the incorporation of [14C]histidine into homocarnosine and carnosine occurs in brain tissues, indicating its role in synthesizing neuroactive peptides. For instance, a study demonstrated that frog brain homogenates could catalyze the incorporation of L-[14C]histidine into these peptides both in vivo and in vitro, highlighting its significance in neurochemical pathways .
Metabolic Pathways
Research utilizing L-Histidine labeled with carbon-14 has been instrumental in elucidating metabolic pathways involving histidine metabolism. The tracking of this isotope allows scientists to investigate how histidine is utilized in different biological systems and its conversion into other compounds like histamine .
Pharmacology
Drug Delivery Systems
L-Histidine's role as a substrate for the L-type amino acid transporter 1 (LAT1) has implications for drug delivery systems. LAT1 is known to facilitate the transport of various drugs across biological membranes, particularly in targeting the brain and tumors. The design of LAT1-targeted prodrugs that mimic histidine could enhance the efficacy of therapeutic agents by improving their delivery to specific tissues .
Radiolabeling for Imaging Studies
The use of L-Histidine labeled with carbon-14 can also be applied in radiolabeling techniques for imaging studies. This approach enables researchers to visualize and quantify the distribution of histidine and its metabolites within biological systems using techniques such as positron emission tomography (PET) .
Biochemical Research
Amino Acid Transport Studies
The transport mechanisms of amino acids like L-Histidine are critical for understanding nutrient absorption and metabolism. Studies have shown that L-Histidine uptake is sodium-dependent and involves specific transport systems distinct from other amino acids. Research has characterized the kinetic parameters of L-histidine uptake, providing insights into its transport dynamics across cellular membranes .
Role in Protein Synthesis
L-Histidine is also essential for protein synthesis, serving as a building block for various proteins. Its incorporation into proteins can be traced using isotopically labeled forms, allowing researchers to study protein turnover and degradation processes within cells .
Data Tables
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Neurobiology | Synthesis of neuroactive peptides | [14C]Histidine incorporated into homocarnosine |
| Pharmacology | Drug delivery via LAT1 | Enhanced targeting of brain tumors using prodrugs |
| Biochemical Research | Amino acid transport studies | Sodium-dependent uptake kinetics characterized |
Case Study 1: Neuroactive Peptide Synthesis
In a study involving frog brains, researchers injected [14C]histidine to trace its incorporation into homocarnosine and carnosine. Results indicated significant synthesis activity, demonstrating the relevance of histidine in neuropeptide formation .
Case Study 2: Drug Delivery Mechanisms
A recent investigation highlighted the potential of LAT1-targeted prodrugs utilizing L-Histidine to improve drug delivery efficiency to brain tissues. The study demonstrated that prodrugs designed as LAT1 substrates significantly increased drug uptake compared to conventional formulations .
Mechanism of Action
L-histidine exerts its effects through several mechanisms:
Histamine Production: L-histidine is a precursor to histamine, which is produced via the decarboxylation of histidine by the enzyme histidine decarboxylase.
Metal Ion Chelation: L-histidine can bind to metal ions such as zinc, copper, and iron, which is important for the function of various enzymes and proteins.
Regulation of pH: The imidazole side chain of histidine can act as a buffer, helping to maintain pH levels in biological systems.
Comparison with Similar Compounds
L-histidine can be compared with other amino acids that have similar properties:
L-Arginine: Both are basic amino acids, but L-arginine has a guanidinium group instead of an imidazole ring.
L-Lysine: Another basic amino acid, L-lysine has an aliphatic side chain with an amino group.
L-Citrulline: Similar to L-arginine, but with a urea group instead of a guanidinium group
L-histidine is unique due to its imidazole side chain, which allows it to participate in a wide range of biochemical reactions and interactions, making it a versatile and essential amino acid in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
